Potassium oxonate
Overview
Description
Mechanism of Action
Target of Action
Potassium oxonate primarily targets two enzymes: xanthine oxidase (XOD) and orotate phosphoribosyltransferase (OPRT) . XOD is a key rate-limiting enzyme in uric acid metabolism, making it a vital target for reducing uric acid production . OPRT is involved in the production of 5-fluorouracil (5-FU), a chemotherapeutic agent .
Mode of Action
This compound interacts with its targets by competitive inhibition. Due to its structural similarity to the purine ring of uric acid, it can competitively bind with XOD, partly inhibiting the activity of this enzyme . It also competitively inhibits OPRT, thereby decreasing the activation of 5-FU, particularly in the gut .
Biochemical Pathways
The inhibition of XOD by this compound affects the purine catabolism pathway, leading to a decrease in uric acid production . This results in hypouricemic effects, lowering the serum uric acid levels . The inhibition of OPRT affects the activation of 5-FU, reducing its incorporation into RNA .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its preferential localization in the gut, where it inhibits OPRT . This selective distribution allows it to decrease the gastrointestinal toxicity of 5-FU without affecting its antitumor activity .
Result of Action
The primary molecular effect of this compound’s action is the reduction of uric acid levels in the serum . On a cellular level, it suppresses the activities of XOD and adenosine deaminase (ADA) in the liver . It also down-regulates the renal mRNA and protein expression of XOD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the diet of an individual, particularly the intake of purine-rich food, alcohol, and fructose, can affect the incidence and severity of hyperuricemia . Therefore, these factors can potentially influence the effectiveness of this compound in managing hyperuricemia .
Biochemical Analysis
Biochemical Properties
Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, this compound increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, this compound interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. This compound also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. This compound also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of this compound in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of this compound can lead to sustained hyperuricemia and associated renal damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .
Transport and Distribution
This compound is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .
Subcellular Localization
The subcellular localization of this compound is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. This compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxonate can be synthesized through the oxidation of allantoin or uric acid in an aqueous potassium hydroxide solution. The oxidative decomposition is typically carried out using oxidizing agents such as potassium permanganate, manganese dioxide, or hydrogen peroxide . The reaction involves the following steps:
- Dissolving allantoin or uric acid in aqueous potassium hydroxide.
- Adding the oxidizing agent to the solution.
- Removing the insoluble substances.
- Treating the solution with acid to precipitate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of harmful compounds . The production involves continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium oxonate undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, manganese dioxide, hydrogen peroxide.
Reducing Agents: Specific reducing agents depending on the desired product.
Acids and Bases: Strong acids like hydrochloric acid or bases like potassium hydroxide.
Major Products
Cyanuric Acid: Formed through oxidation pathways.
5-Fluorouridine-5’-monophosphate: Inhibited by this compound in the presence of 5-fluorouracil.
Scientific Research Applications
Potassium oxonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving uricase inhibition and its effects on metabolic pathways.
Medicine: This compound is used to induce hyperuricemia in animal models for studying gout and other related conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another uricase inhibitor used in the treatment of gout.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Rasburicase: A recombinant form of uricase used to treat hyperuricemia.
Uniqueness
Potassium oxonate is unique in its dual role as a uricase inhibitor and a modulator of pyrimidine metabolism . Unlike allopurinol and febuxostat, which primarily target xanthine oxidase, this compound has broader applications in both research and clinical settings.
Properties
IUPAC Name |
potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCTXZQXAVYNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2KN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046568 | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-75-2 | |
Record name | Oteracil potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTERACIL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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